1-(Tert-butyl) 2-(1,3-dioxoisoindolin-2-YL) (R)-pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) (2R)-pyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) (2R)-pyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butylamine with phthalic anhydride to form the isoindoline derivative. This intermediate is then reacted with (2R)-pyrrolidine-1,2-dicarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) (2R)-pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) (2R)-pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) (2R)-pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate: Similar in structure but with different functional groups.
N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Another related compound with a different side chain.
Uniqueness
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) (2R)-pyrrolidine-1,2-dicarboxylate is unique due to its combination of a pyrrolidine ring and an isoindoline moiety, which imparts specific chemical properties and potential biological activities not found in other similar compounds.
Properties
Molecular Formula |
C18H20N2O6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) (2R)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-10-6-9-13(19)16(23)26-20-14(21)11-7-4-5-8-12(11)15(20)22/h4-5,7-8,13H,6,9-10H2,1-3H3/t13-/m1/s1 |
InChI Key |
MHUZLKBWHOQGIW-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.